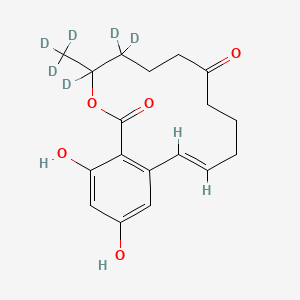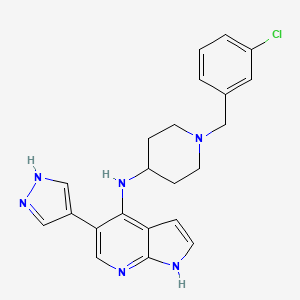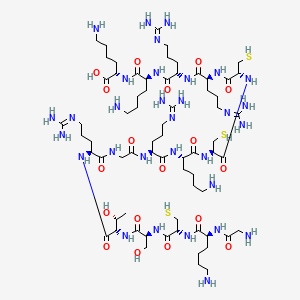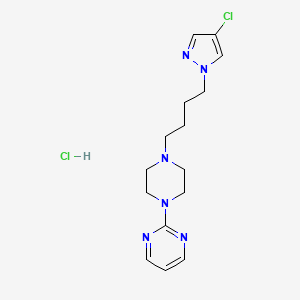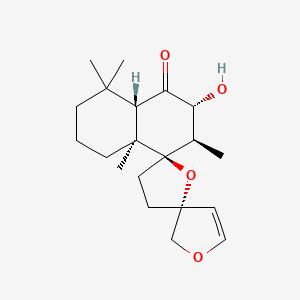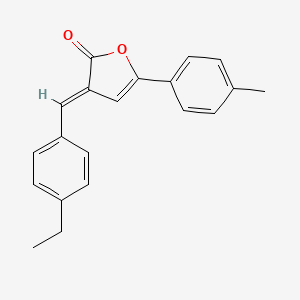
Chitinase-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitinase-IN-6 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin Chitin is a major component of the exoskeletons of arthropods and the cell walls of fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chitinase-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance the inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as crystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chitinase-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity to identify the most potent compounds.
Applications De Recherche Scientifique
Chitinase-IN-6 has a wide range of scientific research applications, including:
Agriculture: Used as a biopesticide to protect crops from fungal pathogens and insect pests.
Medicine: Investigated for its potential to treat diseases caused by chitin-containing pathogens, such as fungal infections.
Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.
Mécanisme D'action
Chitinase-IN-6 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their activity. This prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms. The molecular targets of this compound include the catalytic residues of chitinase enzymes, which are essential for their enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chitinase-IN-1: Another potent chitinase inhibitor with a different core structure.
Chitinase-IN-2: Known for its high selectivity towards specific chitinase isoforms.
Chitinase-IN-3: Exhibits strong inhibitory activity but with different pharmacokinetic properties.
Uniqueness
Chitinase-IN-6 is unique due to its high potency and broad-spectrum activity against various chitinase enzymes. Its chemical structure allows for strong binding to the active site, making it a valuable tool in both research and practical applications.
Propriétés
Formule moléculaire |
C20H18O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(3E)-3-[(4-ethylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
InChI |
InChI=1S/C20H18O2/c1-3-15-6-8-16(9-7-15)12-18-13-19(22-20(18)21)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3/b18-12+ |
Clé InChI |
ZEXPRWIQPZYRHZ-LDADJPATSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


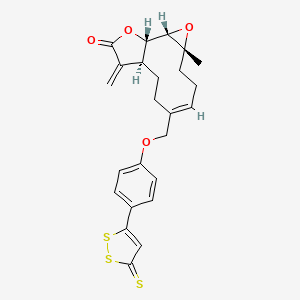
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)

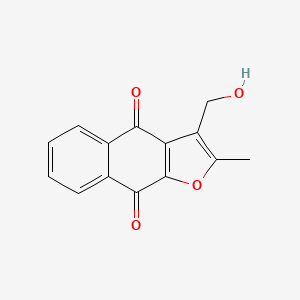


![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
